molecular formula C13H17FINO3 B8197035 tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate

tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate

Cat. No.: B8197035
M. Wt: 381.18 g/mol
InChI Key: MAVYEESLDFAIAD-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group, a fluoro-substituted phenyl ring, and an iodophenoxyethyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate typically involves multiple steps, including the formation of the iodophenoxyethyl intermediate and subsequent carbamate formation. One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the iodophenoxy group, followed by the reaction with tert-butyl carbamate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl carbamates, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodophenoxy groups can enhance binding affinity and specificity, while the carbamate moiety can modulate the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate
  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (2-fluoro-4-iodophenyl)carbamate

Uniqueness

Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluoro-2-iodophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVYEESLDFAIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FINO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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